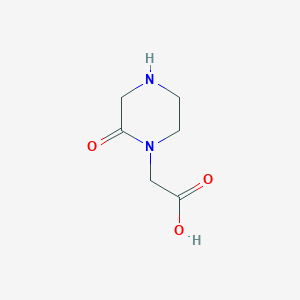

2-Oxo-1-piperazineacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKYEBFQKSINNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633862 | |

| Record name | (2-Oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24860-46-6 | |

| Record name | 2-Oxo-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24860-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Oxo-1-piperazineacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2-Oxo-1-piperazineacetic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its structure, synthesis, reactivity, and analytical characterization, offering insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 24860-46-6) is a derivative of piperazine featuring a lactam functionality and an N-acetic acid substituent. This unique combination of functional groups imparts a distinct set of chemical and physical properties that are critical to its utility as a versatile building block.[1]

The molecular formula of this compound is C₆H₁₀N₂O₃, with a molecular weight of 158.16 g/mol .[1][2] The presence of both a carboxylic acid and a lactam within the same molecule suggests a compound with a balance of hydrophilic and lipophilic character, influencing its solubility and potential for biological activity.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl |

| CAS Number | 24860-46-6 | 32705-76-3 |

| Molecular Formula | C₆H₁₀N₂O₃ | C₆H₁₁ClN₂O₃ |

| Molecular Weight | 158.16 g/mol | 194.61 g/mol |

| Melting Point | Not reported | 198 - 200 °C |

| Boiling Point | 421.1 ± 40.0 °C (Predicted) | Not available |

| pKa | 3.47 ± 0.10 (Predicted) | Not available |

| Solubility | Good solubility in water; moderate in methanol; slightly soluble in DMSO. | Not available |

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the intramolecular cyclization of symmetrical ethylenediaminediacetic acid under acidic conditions. This procedure provides a straightforward route to the desired lactam.

Experimental Protocol: Synthesis from Ethylenediaminediacetic Acid[2]

Materials:

-

Symmetrical ethylenediaminediacetic acid

-

Concentrated hydrochloric acid

-

Deionized water

-

50% Sodium hydroxide solution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and heating mantle, add 150 g of deionized water, 25.0 g (0.14 mole) of symmetrical ethylenediaminediacetic acid, and 28 g of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for four hours with stirring.

-

Cool the reaction mixture and filter it through a medium glass frit funnel under vacuum.

-

Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution and filter again.

-

Further, adjust the pH of the filtrate to about 5 with a 50% sodium hydroxide solution.

-

Remove the volatile components in vacuo at a temperature of 60-70 °C.

-

Dry the resulting solid in a vacuum oven at 55-60 °C for several hours to yield this compound.

-

Confirmation of the product structure is typically achieved through proton and carbon NMR spectroscopy.[2]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its constituent functional groups: the secondary amine within the lactam ring, the tertiary amine, the amide carbonyl, and the carboxylic acid.

N-Acylation and N-Alkylation

The secondary amine (N-H) of the piperazinone ring is available for reactions such as acylation and alkylation. These reactions allow for the introduction of a wide variety of substituents, making this compound a valuable scaffold for creating libraries of compounds for drug discovery. For instance, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base, while alkylation can be performed with alkyl halides.

Carboxylic Acid Derivatization

The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These modifications are crucial for modulating the pharmacokinetic properties of drug candidates.

Stability Profile

This compound exhibits good stability under neutral and acidic conditions. However, under strongly basic conditions, the lactam ring is susceptible to hydrolysis. It is also recommended to store the compound in a dry environment due to its potential hygroscopicity.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the acetic acid moiety. The methylene protons of the acetic acid would appear as a singlet. The protons on the piperazine ring would likely present as complex multiplets due to their diastereotopic nature and coupling with each other. The N-H proton of the lactam would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would feature signals for the two carbonyl carbons (lactam and carboxylic acid) in the downfield region (typically >160 ppm). The methylene carbons of the piperazine ring and the acetic acid group would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the carboxylic acid. A broad O-H stretching band from the carboxylic acid would also be a prominent feature. The N-H stretching vibration of the lactam would also be observable.

Table 2: Predicted IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| N-H (Lactam) | ~3200 |

| C-H (Aliphatic) | 2950-2850 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Lactam) | ~1650 |

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of water, carbon dioxide from the carboxylic acid, and fragmentation of the piperazine ring.

Analytical Methods

The analysis of this compound and its derivatives can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore, UV detection may require derivatization to enhance sensitivity. Alternatively, detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid and the N-H group is necessary to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane for the carboxylic acid).

Applications in Drug Discovery and Development

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The presence of the acetic acid moiety on the nitrogen atom provides a convenient handle for further chemical modifications and for influencing the pharmacokinetic profile of potential drug candidates. Its derivatives have been explored for various therapeutic areas, leveraging the structural features of the piperazine ring which is known to interact with various biological targets.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

-

PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound HCl. [Link]

Sources

An In-Depth Technical Guide to 2-Oxo-1-piperazineacetic Acid: Structure, Synthesis, and Applications

Introduction: The Significance of the Piperazine Scaffold

Within the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for designing molecules that can effectively interact with biological targets. 2-Oxo-1-piperazineacetic acid (2-OPA) is a specialized derivative of this scaffold, incorporating both a lactam (a cyclic amide) and a carboxylic acid moiety. This combination of functional groups imparts a distinctive chemical personality, making it a versatile synthon for the development of novel therapeutics, particularly in areas like mental health and infectious diseases.[2] This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications for professionals in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a six-membered piperazine ring with a carbonyl group (ketone) at the C2 position and an acetic acid group attached to the N1 nitrogen.[2] This arrangement results in a molecule with the chemical formula C₆H₁₀N₂O₃.[2] The presence of the electron-withdrawing keto group and the acidic carboxylic acid function significantly influences the electron distribution and reactivity of the entire molecule.

Key Structural Identifiers

-

IUPAC Name: 2-(2-oxopiperazin-1-yl)acetic acid[2]

-

Canonical SMILES: C1CN(C(=O)CN1)CC(=O)O[2]

-

InChI Key: VYKYEBFQKSINNA-UHFFFAOYSA-N[2]

Physicochemical Data Summary

The integration of polar functional groups—a carboxylic acid, an amide, and a secondary amine—governs the compound's physical properties, particularly its solubility and acidic nature.

| Property | Value | Source(s) |

| Molecular Weight | 158.16 g/mol | [2][3] |

| Density | 1.293 g/cm³ (Predicted) | [2][6] |

| Boiling Point | 421.1 ± 40.0 °C (Predicted) | [6] |

| pKa | 3.47 ± 0.10 (Predicted) | [2] |

| Appearance | Solid | [7] |

| Storage Temperature | 2-8°C | [6] |

| Solubility | Good solubility in water; moderate in methanol; slight in DMSO. | [2][7] |

A notable characteristic of 2-OPA is its pronounced acidic character (predicted pKa of 3.47), which starkly contrasts with the basicity of simple piperazine (pKa ~9.7).[2] This acidity is attributed to the carboxylic acid group and is a key feature influencing its behavior in biological systems and its utility in synthesis. Its good aqueous solubility is an advantageous property for pharmaceutical development.[2]

Part 2: Synthesis and Characterization

The synthesis of this compound can be achieved through several routes, often starting from commercially available precursors. The choice of method depends on factors such as scale, desired purity, and available starting materials.

Common Synthetic Pathways

-

Intramolecular Cyclization (Lactamization): A robust and common method involves the intramolecular cyclization of an ethylenediamine diacetic acid precursor. This approach leverages the formation of the stable six-membered lactam ring under specific conditions.[3]

-

Acylation of Piperazinone: Another route involves the direct N-alkylation of a pre-formed piperazin-2-one ring with a haloacetic acid derivative, such as chloroacetic acid.

-

Multi-step Synthesis from Amino Acids: More complex, stereospecific syntheses can begin from chiral amino acids, which are converted into 1,2-diamines and then undergo a series of steps to build the substituted piperazine ring.[1]

Workflow: Synthesis via Lactamization of Ethylenediaminediacetic Acid

This protocol is based on a documented procedure for creating the lactam of symmetrical ethylenediaminediacetic acid.[3] The causality behind this workflow lies in using acid catalysis and heat to drive the dehydration and subsequent ring closure of the linear precursor to form the thermodynamically stable piperazinone ring.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is an illustrative example based on a cited method and should be adapted and optimized with appropriate laboratory safety precautions.[3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add symmetrical ethylenediaminediacetic acid (0.14 mol), deionized water (150 g), and concentrated hydrochloric acid (28 g).

-

Cyclization: Heat the mixture to reflux and maintain for four hours with stirring. The acidic environment and high temperature facilitate the intramolecular amide bond formation.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the contents through a medium glass frit funnel under vacuum to remove any insoluble byproducts.

-

pH Adjustment & Purification (Step 1): Adjust the pH of the filtrate to approximately 1.5 using a 50% sodium hydroxide solution. This may cause precipitation of certain impurities, which are then removed by a second filtration.

-

pH Adjustment (Step 2): Adjust the pH of the resulting filtrate to approximately 5 with 50% sodium hydroxide solution.

-

Isolation: Remove all volatile components (water and residual acid) in vacuo at 60-70°C using a rotary evaporator.

-

Drying: Dry the resulting solid in a vacuum oven at 55-60°C for several hours to yield the final product.

-

Characterization: Confirm the structure and purity of the product using proton (¹H) and carbon (¹³C) NMR spectroscopy.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block.[2][8] Its functional groups—a nucleophilic secondary amine, a carboxylic acid for amide coupling, and a lactam core—provide multiple points for chemical modification, allowing for the systematic exploration of chemical space.

Role as a Chemical Scaffold

The compound's structure is a key component in the synthesis of more complex molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities.[2]

-

CNS Disorders: Piperazine derivatives are well-known for their activity on central nervous system (CNS) targets, such as serotonin and dopamine receptors. The 2-OPA scaffold can be elaborated to create novel ligands for these receptors, with potential applications as antidepressant or antipsychotic agents.[2]

-

Antimicrobial Agents: The piperazine ring is present in several antibacterial drugs. Modifications to the 2-OPA structure have been explored to develop new compounds with activity against various Gram-positive and Gram-negative bacteria.[2]

-

Enzyme Inhibition: The specific geometry and functionality of 2-OPA make it a candidate for designing inhibitors of enzymes like urease and carbonic anhydrase.[2]

The diagram below illustrates the logical relationship of how 2-OPA serves as a core scaffold from which diverse derivatives are built to target different biological systems.

Caption: 2-OPA as a central scaffold for therapeutic agent development.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile platform for innovation. Its unique combination of a constrained lactam, a reactive amine, and a coupling-ready carboxylic acid provides a foundation for creating structurally diverse and biologically active molecules. An understanding of its core structure, properties, and synthesis is essential for researchers aiming to leverage the power of this privileged scaffold in the pursuit of next-generation therapeutics.

References

- Smolecule. (2023). Buy this compound | 24860-46-6.

- ChemicalBook. This compound synthesis.

- ChemBK. This compound HCl - Physico-chemical Properties.

- ChemicalBook. This compound CAS#: 24860-46-6.

- ChemicalBook. (2022). This compound | 24860-46-6.

- PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.

- Chemsigma. This compound [24860-46-6].

- Guidechem. This compound 24860-46-6 wiki.

- PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- Nanjing Bike Biotechnology Co., Ltd. This compound | Building block.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 24860-46-6 [smolecule.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 24860-46-6 [chemicalbook.com]

- 5. This compound [24860-46-6] | Chemsigma [chemsigma.com]

- 6. This compound CAS#: 24860-46-6 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

An In-Depth Technical Guide to the Synthesis of 2-Oxo-1-piperazineacetic acid

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Oxo-1-piperazineacetic acid (CAS No: 24860-46-6), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details established synthetic routes, including underlying mechanisms, step-by-step experimental protocols, and a comparative analysis of the methodologies. The guide emphasizes scientific integrity, providing field-proven insights and referencing authoritative sources to support the described protocols and mechanistic claims.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid, piperazinone core, combined with the carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. The piperazine ring is a prevalent feature in many FDA-approved drugs, and the introduction of a lactam functionality and an acetic acid side chain offers unique opportunities for molecular design and interaction with biological targets.[2] Derivatives of this compound are being explored for their potential in treating a range of conditions, highlighting the importance of robust and efficient synthetic routes to this valuable intermediate.[1]

This guide will explore the most prominent and practical synthesis pathways for this compound, offering a critical evaluation of each to aid researchers in selecting the most appropriate method for their specific needs.

Synthesis Pathway I: Intramolecular Cyclization of Ethylenediaminediacetic Acid Derivatives

This pathway represents a direct and efficient method for the preparation of this compound through the intramolecular cyclization of a linear precursor. The most common starting material for this route is symmetrical ethylenediaminediacetic acid.

Mechanistic Rationale

The core of this synthesis is an acid-catalyzed intramolecular nucleophilic acyl substitution. The reaction proceeds by the protonation of the carboxylic acid group of symmetrical ethylenediaminediacetic acid, which activates the carbonyl carbon towards nucleophilic attack by the distal secondary amine. This attack forms a tetrahedral intermediate, which then collapses to form the stable six-membered lactam ring of the piperazinone, with the elimination of a water molecule. The use of a strong acid like hydrochloric acid is crucial to catalyze the reaction and ensure a high conversion rate.

Logical Flow of the Cyclization Reaction

Caption: Acid-catalyzed intramolecular cyclization pathway.

Detailed Experimental Protocol

The following protocol is a robust and well-documented method for the synthesis of this compound from symmetrical ethylenediaminediacetic acid.[3]

Materials:

-

Symmetrical ethylenediaminediacetic acid (0.14 mole)

-

Deionized water (150 g)

-

Concentrated hydrochloric acid (28 g)

-

50% Sodium hydroxide solution

-

Round-bottom reaction flask with a thermometer, temperature controller, water-cooled reflux condenser, and heating mantle

-

Magnetic stirrer bar

-

Medium glass frit funnel

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: To a round-bottom reaction flask, add deionized water (150 g), symmetrical ethylenediaminediacetic acid (25.0 g, 0.14 mole), and concentrated hydrochloric acid (28 g).

-

Reflux: Equip the flask with a magnetic stirrer, thermometer, reflux condenser, and heating mantle. Stir the mixture and heat to reflux. Maintain the reflux for four hours.

-

Cooling and Filtration: After four hours, cool the reaction mixture. Filter the contents using a medium glass frit funnel under vacuum to remove any unreacted starting material or insoluble byproducts.

-

pH Adjustment and Isolation:

-

Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution.

-

Filter the solution again using a medium glass frit funnel under vacuum.

-

Adjust the pH of the filtrate to approximately 5 with a 50% sodium hydroxide solution.

-

-

Solvent Removal and Drying:

-

Remove the volatiles (water) from the filtrate in vacuo at a temperature of 60°-70° C.

-

Dry the resulting solids in a vacuum oven at 55°-60° C for several hours.

-

-

Characterization: The final product, the lactam of symmetrical ethylenediaminediacetic acid (this compound), can be confirmed by proton and carbon NMR spectroscopy.

Discussion of Experimental Choices and Field Insights

-

Choice of Acid: Concentrated hydrochloric acid serves as a strong acid catalyst, which is essential for the efficient protonation of the carboxylic acid and subsequent cyclization.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular reaction to proceed at a reasonable rate. The four-hour reflux time is empirically determined to ensure high conversion.

-

pH Adjustment: The stepwise pH adjustment is a critical purification step. Lowering the pH to 1.5 helps to precipitate out certain impurities, while the final adjustment to pH 5 brings the desired product to its isoelectric point, facilitating its isolation upon removal of the solvent.

-

Vacuum Drying: Drying under vacuum at a moderate temperature is crucial to remove residual water without causing thermal degradation of the product.

Synthesis Pathway II: N-Alkylation of Piperazin-2-one

This pathway involves the initial formation of the piperazin-2-one ring, followed by the N-alkylation of the secondary amine with a suitable acetic acid synthon. This approach offers modularity, as the piperazin-2-one intermediate can be synthesized through various methods and then functionalized.

Synthesis of the Piperazin-2-one Intermediate

A common method for the synthesis of piperazin-2-one is the reaction of ethylenediamine with an ester of a haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate. This reaction typically proceeds in two stages: an initial nucleophilic substitution followed by a cyclization step.

Challenges and Solutions: A significant challenge in this approach is the potential for side reactions due to the two equally reactive primary amino groups of ethylenediamine. To mitigate this, an excess of ethylenediamine is often used to favor the monosubstituted intermediate. An alternative and more selective approach involves the use of chloroethylamine instead of ethylenediamine, which can lead to a cleaner reaction and simpler purification.

N-Alkylation Step

Once the piperazin-2-one is obtained, the secondary amine can be alkylated with a haloacetic acid or its ester (e.g., ethyl bromoacetate) in the presence of a base. The base is necessary to deprotonate the secondary amine, increasing its nucleophilicity for the attack on the electrophilic carbon of the haloacetic acid derivative.

Workflow for the N-Alkylation of Piperazin-2-one

Caption: General workflow for the synthesis via N-alkylation.

Protective Group Strategy for Enhanced Selectivity

To further improve the selectivity of the N-alkylation, a protecting group strategy can be employed. The use of a tert-butyloxycarbonyl (Boc) group to protect one of the nitrogen atoms of piperazine allows for the selective alkylation of the other nitrogen. Subsequent deprotection and cyclization can then yield the desired product with higher purity and yield.

Alternative Synthetic Approaches: An Overview

Several other synthetic routes to this compound have been reported, offering alternative strategies depending on the available starting materials and desired scale of production.

-

From Amino Acids: Multistep syntheses starting from readily available amino acids can provide access to chiral derivatives of this compound.[2] These routes typically involve the coupling of two amino acid-derived fragments, followed by cyclization to form the piperazinone ring.

-

Condensation of Glycine and Diacetylhydrazine: This method involves the condensation of glycine with diacetylhydrazine to form a precursor that can be subsequently cyclized to the piperazinone ring.[1]

-

Ring-Opening of N-Boc-Protected Piperazine-2-ones: This strategy involves the synthesis of an N-Boc-protected piperazin-2-one, followed by a ring-opening reaction and subsequent functionalization to introduce the acetic acid moiety.[1]

Comparative Analysis of Synthesis Pathways

The choice of a particular synthetic pathway depends on several factors, including the desired scale of the synthesis, purity requirements, cost and availability of starting materials, and the technical capabilities of the laboratory.

| Pathway | Starting Materials | Key Advantages | Potential Challenges |

| Intramolecular Cyclization | Symmetrical ethylenediaminediacetic acid | Direct, one-pot reaction; well-established protocol. | Availability and cost of the starting material. |

| N-Alkylation of Piperazin-2-one | Ethylenediamine, haloacetic acid esters | Modular approach; allows for the synthesis of derivatives. | Potential for side reactions; may require protective groups. |

| From Amino Acids | Amino acids | Access to chiral products. | Multistep synthesis; may have lower overall yield. |

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The intramolecular cyclization of symmetrical ethylenediaminediacetic acid stands out as a direct and efficient method with a well-documented protocol. The N-alkylation of a pre-formed piperazin-2-one ring offers a more modular approach, which can be advantageous for the synthesis of a library of derivatives. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project. This guide provides the necessary technical information and insights to assist researchers in making an informed decision and successfully implementing the synthesis of this important heterocyclic building block.

References

-

Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Synthesis of piperazinones from amino acids. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of Piperazin-2-ones - Thieme Chemistry Source: Thieme Chemistry URL: [Link]

-

Title: this compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd Source: Nanjing Bike Biotechnology Co., Ltd URL: [Link]

-

Title: Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI Source: MDPI URL: [Link]

-

Title: Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH Source: National Institutes of Health URL: [Link]

-

Title: Synthesis of 2-substituted piperazines via direct a-lithiation - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Synthesis of analogs and oligomers of N-(2-aminoethyl)glycine and their gastrointestinal absorption in the rat - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to (2-oxo-1-piperazinyl)acetic acid (CAS: 24860-46-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-oxo-1-piperazinyl)acetic acid, a heterocyclic compound featuring the privileged piperazine-2-one scaffold. The piperazine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with biological targets.[1][2] This document delves into the chemical identity, physicochemical properties, synthesis, analytical characterization, and potential biological significance of (2-oxo-1-piperazinyl)acetic acid. It is designed to be a foundational resource for researchers exploring its utility as a building block in drug discovery and development. While specific biological data on this exact molecule is limited in publicly accessible literature, this guide synthesizes information on closely related analogs to project its potential applications and outlines experimental workflows for its comprehensive evaluation.

Molecular Overview and Physicochemical Properties

(2-oxo-1-piperazinyl)acetic acid, with the CAS number 24860-46-6, is a derivative of piperazine characterized by a lactam functionality at the 2-position and an acetic acid substituent on the nitrogen at the 1-position. This unique combination of a cyclic amide and a carboxylic acid on the piperazine ring distinguishes its properties from simple piperazine derivatives.[3]

Chemical Structure and Identifiers

-

IUPAC Name: 2-(2-oxopiperazin-1-yl)acetic acid

-

Synonyms: (2-oxo-1-piperazinyl)acetic acid

-

CAS Number: 24860-46-6

-

Molecular Formula: C₆H₁₀N₂O₃

-

Molecular Weight: 158.16 g/mol

-

InChI Key: VYKYEBFQKSINNA-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The presence of both a carboxylic acid and a lactam group contributes to a higher boiling point and density compared to unsubstituted piperazine, a result of enhanced intermolecular hydrogen bonding opportunities.[3] The compound is a white to off-white crystalline powder and exhibits hygroscopic tendencies.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Molecular Weight | 158.16 g/mol | |

| Boiling Point (Predicted) | 421.1 ± 40.0 °C | [4] |

| Density (Predicted) | 1.293 g/cm³ | [4] |

| pKa (Predicted) | 3.47 ± 0.10 | |

| Storage Temperature | Room Temperature / 2-8°C | [4] |

Synthesis and Purification

The synthesis of (2-oxo-1-piperazinyl)acetic acid can be achieved through the cyclization of a suitable precursor. A well-documented method involves the acid-catalyzed intramolecular lactamization of symmetrical ethylenediaminediacetic acid.[5]

Synthetic Workflow: Lactamization of Ethylenediaminediacetic Acid

This procedure outlines the conversion of ethylenediaminediacetic acid to its corresponding lactam, (2-oxo-1-piperazinyl)acetic acid, through acid-catalyzed cyclization.

Caption: Workflow for the synthesis of (2-oxo-1-piperazinyl)acetic acid.

Detailed Experimental Protocol

Materials:

-

Symmetrical ethylenediaminediacetic acid (0.14 mole, 25.0 g)

-

Deionized water (150 g)

-

Concentrated hydrochloric acid (28 g)

-

50% Sodium hydroxide solution

-

Round-bottom flask with reflux condenser, thermometer, and heating mantle

-

Magnetic stirrer

-

Glass frit funnel

-

Vacuum oven

Procedure:

-

To a round-bottom flask, add deionized water (150 g), symmetrical ethylenediaminediacetic acid (25.0 g), and concentrated hydrochloric acid (28 g).[5]

-

Stir the mixture and heat to reflux for four hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Filter the contents through a medium glass frit funnel under vacuum to remove any solid impurities.[5]

-

Adjust the pH of the filtrate to approximately 1.5 using a 50% sodium hydroxide solution.[5]

-

Filter the solution again to remove any precipitate that may have formed.[5]

-

Adjust the pH of the filtrate to approximately 5 with 50% sodium hydroxide solution.[5]

-

Remove the volatiles from the solution in vacuo at a temperature of 60-70°C.[5]

-

Dry the resulting solid in a vacuum oven at 55-60°C for several hours to yield the final product.[5]

-

The identity and purity of the lactam product should be confirmed by proton and carbon NMR.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the acetic acid moiety. The methylene protons of the acetic acid group would likely appear as a singlet. The four methylene groups of the piperazine ring would present as multiplets. The NH proton of the lactam would likely be a broad singlet.

-

13C NMR (Predicted): The carbon NMR spectrum should display six unique carbon signals. Key expected chemical shifts include signals for the carboxylic acid carbon, the amide carbonyl carbon, the methylene carbon of the acetic acid group, and the three distinct methylene carbons of the piperazine-2-one ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Lactam) | 3200-3100 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| C=O stretch (Lactam) | 1680-1640 |

| C-N stretch | 1250-1020 |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected [M+H]+ ion would be at m/z 159.07, and the [M-H]- ion at m/z 157.06.

Potential Biological Activity and Applications in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Derivatives have shown a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antimicrobial, and anticancer effects.[7]

Rationale for Biological Screening

Given the structural motifs present in (2-oxo-1-piperazinyl)acetic acid, several avenues for biological investigation are warranted.

Caption: Potential biological activities based on structural features.

Proposed Screening Protocols

-

Antimicrobial Assays: The compound can be screened against a panel of Gram-positive and Gram-negative bacteria using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

Enzyme Inhibition Assays: Based on the activity of similar compounds, screening against enzymes such as urease and carbonic anhydrase could be performed using established colorimetric or fluorometric assays.

-

Receptor Binding Assays: To investigate potential CNS activity, competitive radioligand binding assays for serotonin and dopamine receptors would be a primary step.

-

Cytotoxicity Assays: The compound's potential as an anticancer agent can be initially evaluated through cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[7]

Safety and Handling

For the N-Boc protected analog, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, the following GHS hazard statements have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] It is prudent to handle (2-oxo-1-piperazinyl)acetic acid with similar precautions. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be handled in a well-ventilated area.

Conclusion

(2-oxo-1-piperazinyl)acetic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is straightforward, and its structure incorporates key pharmacophoric elements. While specific biological data for this compound is not extensively published, the known activities of the broader piperazine and piperazin-2-one classes provide a strong rationale for its further investigation. This guide serves as a foundational resource to stimulate and support such research endeavors, providing the necessary chemical and procedural information for scientists in the field of drug discovery.

References

- New n-((2-oxo-1-pyrrolidinyl)acetyl)piperazines, the methods of producing such new... Google Patents.

-

Aziz, F.S. and Kadem, K.J. (2019). Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. International Journal of Pharmaceutical Quality Assurance 10(3): 1-7. Available from: [Link]

- Methods of using piperazine derivatives. Google Patents.

-

2-Oxo-1-piperazineacetic acid [24860-46-6]. Chemsigma. Available from: [Link]

-

2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. PubChem. Available from: [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC. (2019-09-05). Available from: [Link]

-

Synthesis and characterization of ethylenediamine modified poly (DL-lactic acid). ResearchGate. Available from: [Link]

-

Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate. (2025-08-07). Available from: [Link]

-

Synthesis, characterization and properties of ethylenediamine-functionalized Fe3O4 magnetic polymers for removal of Cr(VI) in wastewater. PubMed. (2010-10-15). Available from: [Link]

-

Synthesis and characterization of β-Lactam compounds. JOCPR. Available from: [Link]

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available from: [Link]

- Amino-substituted piperazine derivatives. Google Patents.

-

Synthesis and Characterization of some new β-Lactam Derivatives from Azo Sulphadiazine and its Biological Evaluation as Anticancer. Oriental Journal of Chemistry. Available from: [Link]

-

Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. PubChem. Available from: [Link]

-

Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. (2024-09-26). Available from: [Link]

-

Oxo-piperazin-1-yl-acetic acid (C6H10N2O3). PubChemLite. Available from: [Link]

-

(4-Methyl-1-piperazinyl)acetic acid - Optional[13C NMR]. SpectraBase. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 24860-46-6 [smolecule.com]

- 4. 24860-46-6|2-(2-Oxopiperazin-1-yl)acetic acid|BLD Pharm [fr.bldpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 24860-46-6 | 2-(2-Oxopiperazin-1-yl)acetic acid | Amides | Ambeed.com [ambeed.com]

- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of 2-Oxo-1-piperazineacetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Oxo-1-piperazineacetic acid (CAS 24860-46-6), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Recognizing the current scarcity of direct experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to determine its core thermodynamic parameters. We delve into the causality behind experimental choices in techniques such as Differential Scanning Calorimetry (DSC) and Bomb Calorimetry, presenting them as self-validating systems for generating reliable data. Furthermore, we explore the power of computational chemistry, particularly Density Functional Theory (DFT), as a predictive tool for estimating thermodynamic properties and guiding experimental design. This guide is intended to be a foundational resource for researchers, providing both the theoretical framework and practical protocols necessary to investigate the thermodynamic landscape of this compound and its derivatives, thereby supporting rational drug design and development.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug molecule from discovery to clinical application is paved with a deep understanding of its physicochemical properties. Among these, the thermodynamic profile—encompassing enthalpy, entropy, Gibbs free energy, and heat capacity—is of paramount importance. These properties govern the stability, solubility, and reactivity of a compound, directly influencing its biopharmaceutical behavior, formulation strategies, and manufacturing processes.[2]

This compound, a molecule featuring a piperazine ring coupled with an acetic acid moiety, presents a unique structural framework with potential for diverse biological activities.[1] Its stability under various environmental conditions is a critical factor for storage and handling.[1] A thorough understanding of its thermodynamic characteristics is therefore not merely academic but a crucial step in unlocking its full therapeutic potential. This guide will equip researchers with the knowledge to either determine or predict these vital parameters.

Core Thermodynamic Parameters: A Conceptual Overview

Before delving into methodologies, it is essential to define the core thermodynamic properties and their significance in the context of a pharmaceutical compound like this compound.

| Thermodynamic Property | Symbol | Significance in Drug Development |

| Standard Enthalpy of Formation | ΔH°f | Indicates the energy change upon formation of the compound from its constituent elements in their standard states. It is a fundamental measure of the compound's energetic stability. |

| Standard Gibbs Free Energy of Formation | ΔG°f | Represents the spontaneity of the compound's formation under standard conditions. It is a key predictor of chemical reactivity and equilibrium positions of reactions involving the compound. |

| Standard Molar Entropy | S° | A measure of the molecular disorder or randomness of the compound. It influences the spontaneity of physical and chemical processes, including dissolution and binding events. |

| Heat Capacity | Cp | Quantifies the amount of heat required to raise the temperature of the compound. It is critical for understanding thermal stability, detecting phase transitions, and ensuring safe and controlled manufacturing processes.[3][4] |

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₃ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Melting Point (HCl salt) | 198 - 200 °C | ChemBK |

| Predicted Boiling Point | 421.1 ± 40.0 °C at 760 mmHg | Smolecule |

| Predicted Density | 1.293 g/cm³ | Smolecule |

Table 2: Known and Predicted Physicochemical Properties of this compound and its Hydrochloride Salt.

Experimental Determination of Thermodynamic Properties

The generation of high-quality experimental data is the gold standard in chemical thermodynamics. The following sections detail the primary techniques and provide standardized protocols for the determination of the thermodynamic properties of organic compounds like this compound.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is an invaluable tool for determining heat capacity, melting point, and enthalpy of fusion.[6][7]

Causality in Experimental Design: The choice of experimental parameters in DSC is critical for data accuracy. For instance, in the analysis of pharmaceutical compounds, quench-cooled samples are often used for amorphous materials to avoid the influence of entrapped gas in powders, which can affect heat capacity measurements.[3] The heating rate and modulation period (in modulated-temperature DSC) are optimized to ensure thermal homogeneity within the sample and to achieve reproducible results.[3]

Experimental Protocol: Heat Capacity Measurement by Modulated-Temperature DSC (MTDSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards such as indium and benzoic acid.[8]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a hermetically sealed aluminum DSC pan.[3]

-

To obtain a crystalline sample, partially melt the material in the DSC and then cool it to allow for recrystallization.[3] For an amorphous sample, quench-cool the melt.[4]

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

Experimental Run:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected first thermal event.

-

Apply a temperature program with a linear heating ramp (e.g., 1-2 °C/min) superimposed with a sinusoidal temperature modulation (e.g., a period of 60-90 seconds).[3]

-

Record the heat flow signal as a function of temperature.

-

-

Data Analysis:

Visualization of DSC Workflow:

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid organic compounds.[10] From this value, the standard enthalpy of formation (ΔH°f) can be calculated.

Causality in Experimental Design: The combustion of a nitrogen-containing compound like this compound requires specific considerations. The high-pressure oxygen atmosphere within the bomb can lead to the formation of nitric acid, which contributes to the total heat released.[10][11] Therefore, a correction for the heat of formation of nitric acid is essential for accuracy. This is typically achieved by titrating the bomb washings after combustion.[10] The calorimeter is calibrated using a substance with a precisely known heat of combustion, most commonly benzoic acid.

Experimental Protocol: Determination of Enthalpy of Combustion

-

Calorimeter Calibration:

-

Determine the heat capacity of the calorimeter (Ccal) by combusting a certified sample of benzoic acid (approximately 1 g).[10]

-

Follow the manufacturer's instructions for the specific bomb calorimeter model.

-

-

Sample Preparation:

-

Press a pellet of approximately 1 g of this compound and weigh it accurately.

-

Measure a length of fuse wire (e.g., 10 cm) and attach it to the electrodes in the bomb head, ensuring it is in contact with the sample pellet.

-

Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

-

-

Combustion:

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Submerge the bomb in a known mass of water in the calorimeter bucket.

-

Allow the system to reach thermal equilibrium, then record the initial temperature.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis and Corrections:

-

Calculate the corrected temperature rise (ΔT).

-

Calculate the total heat released (qtotal) using the heat capacity of the calorimeter.

-

Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings) to find the heat of combustion of the sample (ΔUc).[10]

-

Convert the internal energy of combustion (ΔUc) to the enthalpy of combustion (ΔHc) using the relationship ΔH = ΔU + ΔngasRT.

-

Calculate the standard enthalpy of formation (ΔH°f) using Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

-

Visualization of Bomb Calorimetry Logic:

Caption: Logical flow for calculating enthalpy of formation from bomb calorimetry.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful and increasingly accurate means of predicting thermodynamic properties.[2] Density Functional Theory (DFT) is a particularly effective method for this purpose.[12][13]

Expertise in Computational Approach: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For molecules like piperazine derivatives, methods like B3LYP with a 6-311++G(d,p) basis set have been shown to yield reliable results for gaseous phase free energy and enthalpy.[12][13] Calculations of entropy must account for translational, rotational, and vibrational contributions, and for flexible molecules, the conformational entropy arising from different low-energy conformers must be included.[14][15]

Workflow for Computational Prediction:

-

Structure Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization using a selected DFT method (e.g., B3LYP/6-31G**).[16]

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

-

-

Thermochemical Analysis:

-

Use the output of the frequency calculation to compute the thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) at a specified temperature (e.g., 298.15 K) and pressure (e.g., 1 atm). The software package (e.g., Gaussian) will use statistical mechanics principles to calculate these values from the translational, rotational, and vibrational partition functions.[17]

-

-

Conformational Search (for flexible molecules):

-

For molecules with multiple conformers, a conformational search should be performed to identify all low-energy structures.

-

The thermodynamic properties of each conformer are calculated, and a Boltzmann-weighted average is used to obtain the final values for the molecule.

-

Trustworthiness through Comparison: The reliability of computational predictions can be enhanced by benchmarking the chosen method against experimental data for structurally similar compounds. For instance, comparing calculated values for known heterocyclic carboxylic acids or other piperazine derivatives with their experimental thermodynamic data can validate the chosen computational approach.[2][18]

Conclusion and Future Directions

While direct experimental thermodynamic data for this compound remains to be published, this guide provides a robust framework for its determination and prediction. The experimental protocols for DSC and bomb calorimetry, grounded in the principles of self-validation and meticulous correction, offer a clear path to obtaining high-fidelity data. In parallel, computational methods like DFT stand as a powerful predictive tool, enabling researchers to estimate thermodynamic properties and gain insights into the molecule's behavior before embarking on extensive experimental work.

For drug development professionals, the application of these methodologies to this compound and its analogues will provide the critical thermodynamic data needed to inform decisions on formulation, stability, and manufacturing. It is our hope that this guide will stimulate further research into the physicochemical properties of this promising heterocyclic scaffold, ultimately accelerating its potential journey to therapeutic application.

References

-

Practical approach for measuring heat capacity of pharmaceutical crystals/glasses by modulated-temperature differential scanning calorimetry. (n.d.). PubMed. [Link]

-

Pharmaceutical Calorimeters. (n.d.). Labcompare. [Link]

-

Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. (2002). The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Heat capacities of selected active pharmaceutical ingredients. (2019). ResearchGate. [Link]

-

Calculation of absolute molecular entropies and heat capacities made simple. (2021). Chemical Science (RSC Publishing). [Link]

-

Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons. (2014). ResearchGate. [Link]

-

Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. (2022). AIP Publishing. [Link]

-

How Does DSC Measure Heat Capacity (Cp)? (2023). YouTube. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2010). NIH. [Link]

-

A Simple Method to Estimate Entropy and Free Energy of Atmospheric Gases from Their Action. (2020). MDPI. [Link]

-

How do you calculate the entropy of any molecule or element? (2019). Quora. [Link]

-

Experimental Gibbs free energy versus APR Gibbs free energy. (2021). ResearchGate. [Link]

-

Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. (2022). The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. (2022). PMC - NIH. [Link]

-

Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). (2013). YouTube. [Link]

-

ENTHALPY OF FORMATION OF THIOPHENE DERIVATIVES. (1998). Chemistry of Heterocyclic Compounds. [Link]

-

Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. (2013). ResearchGate. [Link]

-

Introduction to Bomb Calorimetry. (n.d.). Scimed. [Link]

-

Modeling Differential Enthalpy of Absorption of CO 2 with Piperazine as a Function of Temperature. (2022). ResearchGate. [Link]

-

What is the enthalpy of formation of pyrazine-2-carboxylic acid? (2016). ResearchGate. [Link]

-

Bomb Calorimetry. (n.d.). Washington University in St. Louis. [Link]

-

What is the enthalpy of formation of pyrazine-2-carboxylic acid? (2016). ResearchGate. [Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). California State University, Northridge. [Link]

-

Piperazine (CAS 110-85-0). (n.d.). Cheméo. [Link]

-

Enthalpy of formation of thiophene derivatives. (2004). ResearchGate. [Link]

-

CHE3025 Bomb Calorimetry 3 - Calculating Enthalpy. (2020). YouTube. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2017). IntechOpen. [Link]

-

EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

Calculating ΔH from bomb calorimetry. (2019). Chemistry Stack Exchange. [Link]

-

Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. (1969). NIH. [Link]

-

Precise Measurement of Heat of Combustion With a Bomb Calorimeter. (1944). UNT Digital Library. [Link]

-

Calculating Enthalpy of a Reaction from Calorimetric Data. (2020). YouTube. [Link]

-

This compound. (n.d.). Nanjing Bike Biotechnology Co., Ltd. [Link]

-

2-Oxo-2-piperazin-2-ylacetic acid. (n.d.). PubChem. [Link]

-

Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (1970). Analytical Chemistry. [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). Duke Kunshan University. [Link]

-

Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). (2022). DTU Research Database. [Link]

Sources

- 1. Buy this compound | 24860-46-6 [smolecule.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Practical approach for measuring heat capacity of pharmaceutical crystals/glasses by modulated-temperature differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 9. youtube.com [youtube.com]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. scimed.co.uk [scimed.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calculation of absolute molecular entropies and heat capacities made simple - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00621E [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. repositorio.unne.edu.ar [repositorio.unne.edu.ar]

2-Oxo-1-piperazineacetic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Oxo-1-piperazineacetic Acid

Abstract

This compound is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1] While direct pharmacological studies on this specific molecule are not extensively published, its structural similarity to the well-known racetam class of nootropics and other bioactive piperazine derivatives provides a strong basis for postulating its mechanism of action. This guide synthesizes the available evidence from analogous compounds to construct a scientifically grounded hypothesis on the potential molecular and cellular targets of this compound. We will delve into its putative roles in neurotransmitter modulation, receptor interaction, and neuronal plasticity, providing a framework for future research and drug development.

Introduction: The Piperazine Scaffold in Nootropic Drug Discovery

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse biological activities, including antipsychotic, antidepressant, and antimicrobial effects.[1][2][3] this compound belongs to this versatile chemical family. Its structure, characterized by a piperazine-2-one ring with an acetic acid moiety at the 1-position, bears a notable resemblance to piracetam, the first-ever nootropic agent, which features a 2-oxo-pyrrolidine ring. This structural analogy suggests that this compound may share a similar pharmacological profile, potentially acting as a cognitive enhancer.

This guide will explore the putative mechanism of action of this compound by examining the established pharmacology of its closest structural and functional relatives.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any mechanistic investigation, influencing its solubility, membrane permeability, and potential for interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₃ | [1][4][5] |

| Molecular Weight | 158.16 g/mol | [1][4][5] |

| Predicted pKa | 3.47 ± 0.10 | [1] |

| CAS Number | 24860-46-6 | [4][6][7] |

Putative Mechanisms of Action: A Multi-Target Hypothesis

The mechanism of action for nootropic agents, particularly the racetam class, is not attributed to a single, high-affinity target but rather to a subtle modulation of multiple pathways that collectively enhance cognitive function.[8][9] It is highly probable that this compound operates through a similar multi-faceted mechanism.

Modulation of Glutamatergic Neurotransmission

Hypothesis: this compound acts as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Evidence from Analogs: Several racetam nootropics, including piracetam and aniracetam, are known to function as AMPA receptor PAMs, also known as "ampakines".[9] They bind to a site on the AMPA receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of Ca²⁺ ions, a critical event for synaptic plasticity processes like Long-Term Potentiation (LTP), which is a cellular correlate of learning and memory.[9]

Causality of Action: By potentiating AMPA receptor function, this compound could facilitate synaptic transmission in key brain regions like the hippocampus and cortex, thereby enhancing learning and memory formation.

Sources

- 1. Buy this compound | 24860-46-6 [smolecule.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Oxo-2-piperazin-2-ylacetic acid | C6H10N2O3 | CID 150351061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 7. This compound [24860-46-6] | Chemsigma [chemsigma.com]

- 8. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Racetam - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Oxo-1-piperazineacetic Acid: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1-piperazineacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Delving into its discovery and historical context, this document traces the evolution of its synthesis, highlighting key methodologies and their underlying chemical principles. Detailed experimental protocols, comparative data, and diagrammatic representations of synthetic pathways are presented to offer actionable insights for laboratory and industrial applications. This guide serves as an authoritative resource for researchers and professionals engaged in the exploration and utilization of this versatile chemical scaffold.

Introduction: The Significance of the Piperazinone Core

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a privileged structure in drug design. Within this class of compounds, piperazin-2-ones, and specifically this compound (CAS No. 24860-46-6), have emerged as valuable building blocks for the synthesis of novel therapeutic agents.

This compound, with its combination of a lactam function within the piperazine ring and a carboxylic acid moiety, presents multiple points for chemical modification, allowing for the creation of diverse molecular architectures. This guide will explore the journey of this compound from its initial synthesis to its current role as a key intermediate in the development of potential pharmaceuticals, including those with antidepressant, antipsychotic, and nootropic activities.[1]

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, a significant milestone in its history is the work conducted by The Dow Chemical Company. A 1994 patent filed by the company provides a clear and detailed method for the preparation of this compound, referring to it as the lactam of ethylenediaminediacetic acid. This suggests that by the early 1990s, there was industrial interest in this molecule, likely for its potential as a chelating agent or as a precursor for more complex chemical entities.

The development of this compound can be viewed within the broader historical context of piperazine chemistry. Piperazine itself was first introduced as an anthelmintic agent in the early 20th century.[2] Over the decades, the exploration of piperazine derivatives has led to the discovery of a vast array of pharmacologically active compounds, driving the need for versatile synthetic intermediates like this compound.

The evolution of synthetic organic chemistry, particularly the development of methods for forming cyclic amides (lactams) and for the selective functionalization of diamines, has paved the way for the efficient synthesis of this and related piperazinone structures.

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages in terms of starting material availability, reaction conditions, and scalability.

Cyclization of Ethylenediaminediacetic Acid (The Dow Chemical Company Method)

This method, detailed in U.S. Patent 5,342,604, represents a robust and well-documented approach to the synthesis of this compound. The core of this synthesis is the intramolecular cyclization of symmetrical ethylenediaminediacetic acid to form the lactam ring.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add symmetrical ethylenediaminediacetic acid and deionized water.

-

Acidification: Add concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours.

-

Work-up:

-

Cool the reaction mixture and filter.

-

Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution and filter again.

-

Further adjust the pH of the filtrate to about 5 with 50% sodium hydroxide solution.

-

-

Isolation: Remove volatile components in vacuo at 60-70°C.

-

Drying: Dry the resulting solid in a vacuum oven at 55-60°C.

-

Confirmation: The structure of the resulting lactam, this compound, is confirmed by proton and carbon NMR.

Causality Behind Experimental Choices:

-

Acid Catalysis: The use of concentrated hydrochloric acid is crucial for protonating the carboxylic acid groups and one of the amino groups, facilitating the nucleophilic attack of the other amino group to form the cyclic amide (lactam).

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.

-

pH Adjustments: The sequential pH adjustments are critical for the purification of the product. Lowering the pH to 1.5 helps in the removal of certain impurities, while raising the pH to 5 facilitates the precipitation and isolation of the final product.

Diagram of the Cyclization of Ethylenediaminediacetic Acid

Caption: Workflow illustrating the use of this compound in drug discovery.

Its derivatives have been investigated for a range of biological activities, including:

-

Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS disorders. Derivatives of this compound have been explored for their potential as antidepressant and antipsychotic agents. [1]* Nootropic Agents: There is interest in the development of piperazine-based compounds as nootropics, or "smart drugs," which aim to enhance cognitive function.

-

Antimicrobial and Antioxidant Activity: Some studies have suggested that compounds incorporating the 2-oxo-piperazineacetic acid core may possess antimicrobial and antioxidant properties. [1]

Future Perspectives

The continued importance of the piperazine scaffold in drug discovery ensures that versatile building blocks like this compound will remain in high demand. Future research in this area is likely to focus on:

-

Development of Novel Synthetic Routes: The pursuit of more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives is an ongoing endeavor.

-

Stereoselective Synthesis: The development of synthetic methods that allow for precise control over the stereochemistry of substituted piperazinones will be crucial for the creation of more potent and selective drug candidates.

-

Expansion of Chemical Space: The use of this compound as a scaffold for the creation of novel and diverse chemical libraries will continue to be a key strategy in the search for new therapeutic agents.

Conclusion

This compound, from its documented synthesis in the 1990s to its current use as a versatile building block, represents a molecule of significant utility in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its multiple points for chemical modification, makes it an attractive scaffold for the development of novel compounds with a wide range of potential therapeutic applications. This technical guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and professionals in the field.

References

- U.S. Patent 5,342,604, "Preparation of the lactam of ethylenediaminediacetic acid," The Dow Chemical Company, August 30, 1994.

-

Wikipedia. Piperazine. [Link]

Sources

Unlocking the Cognitive Potential: A Technical Guide to the Research Applications of 2-Oxo-1-piperazineacetic Acid

Abstract

The quest for novel therapeutic agents to combat cognitive decline and neurodegenerative diseases is one of the most pressing challenges in modern medicine. Within the vast landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," consistently appearing in a multitude of centrally active drugs.[1][2][3] This guide focuses on a specific, yet highly promising, building block: 2-Oxo-1-piperazineacetic acid . While direct biological data on this compound remains nascent, its structural features present a compelling starting point for the rational design of next-generation nootropics and neuroprotective agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the potential of this scaffold and providing a strategic framework for its exploration. We will delve into its chemical rationale, propose synthetic pathways for derivatization, and outline robust experimental workflows to unlock its therapeutic promise.

The Strategic Value of the 2-Oxo-piperazine Scaffold

The piperazine heterocycle is a cornerstone in central nervous system (CNS) drug discovery, prized for its unique physicochemical properties.[1][2] Its two nitrogen atoms offer handles for modulating basicity, polarity, and hydrogen bonding capacity, which are critical for blood-brain barrier penetration and target engagement. The introduction of a keto group at the 2-position, creating a piperazin-2-one core, imparts a degree of conformational rigidity and introduces a lactam structure that can influence metabolic stability and binding interactions.